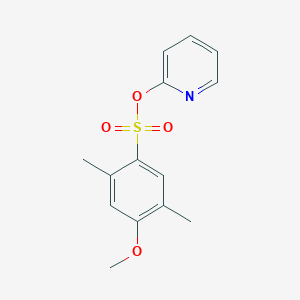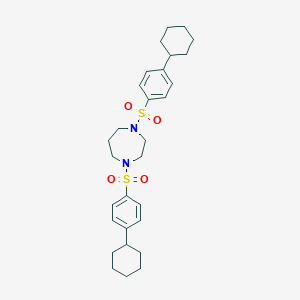![molecular formula C17H18N2O3S B288837 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole, commonly known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and is commonly used to inhibit proteolytic enzymes during protein purification and biochemical assays. PMSF is also used as a tool to study the mechanism of action of proteases and to investigate the role of proteases in various biological processes.
作用机制
PMSF is a potent inhibitor of serine proteases. It works by irreversibly binding to the active site of the protease, thereby preventing the protease from cleaving its substrate. PMSF is particularly effective at inhibiting serine proteases that have a catalytic serine residue in their active site.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. In addition to its role as a protease inhibitor, PMSF has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the activity of various enzymes involved in lipid metabolism.
实验室实验的优点和局限性
One of the main advantages of PMSF is its broad specificity for serine proteases. It is also relatively easy to use and is stable under a wide range of experimental conditions. However, one limitation of PMSF is that it is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the protease. Additionally, PMSF can be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are a number of future directions for research on PMSF. One area of interest is the development of more specific and reversible inhibitors of serine proteases. Another area of interest is the investigation of the role of PMSF in various biological processes, such as inflammation and cancer. Finally, there is a need for more studies on the toxicity and safety of PMSF, particularly in the context of its use in cell culture and animal models.
合成方法
PMSF can be synthesized by reacting p-anisidine with p-toluenesulfonyl chloride to form N-(4-methoxy-2,5-dimethylphenyl)-p-toluenesulfonamide. This compound is then reacted with 2-methyl-1H-benzimidazole in the presence of a base to form PMSF.
科学研究应用
PMSF is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit proteases during protein purification and biochemical assays. PMSF is also used to investigate the role of proteases in various biological processes, such as apoptosis, inflammation, and cancer. PMSF has been shown to be effective in inhibiting a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
属性
产品名称 |
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole |
|---|---|
分子式 |
C17H18N2O3S |
分子量 |
330.4 g/mol |
IUPAC 名称 |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C17H18N2O3S/c1-11-10-17(12(2)9-16(11)22-4)23(20,21)19-13(3)18-14-7-5-6-8-15(14)19/h5-10H,1-4H3 |
InChI 键 |
FWFMGIUBHOXCTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)OC |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
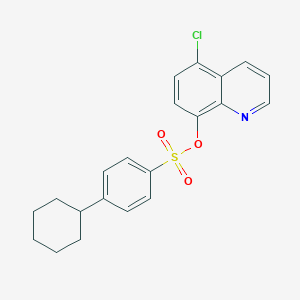
![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
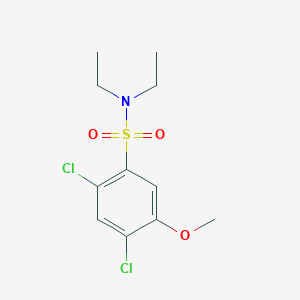
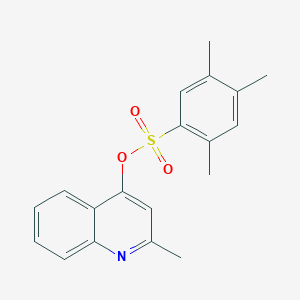
![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)
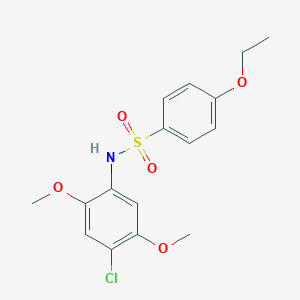
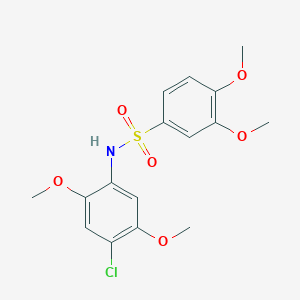
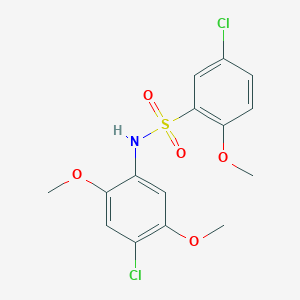
![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
